
2-(2-Phenoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two phenoxy groups attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyphenoxy)acetic acid typically involves the reaction of 2-phenoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom from chloroacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Phenoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: 2-(2-Phenoxyphenoxy)ethanol.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学的研究の応用
2-(2-Phenoxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of phenoxy acids with biological systems, including their potential as herbicides or plant growth regulators.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly those targeting inflammation or cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Phenoxyphenoxy)acetic acid depends on its application. In biological systems, it may act by interfering with specific enzymes or receptors. For example, as a herbicide, it could inhibit the action of enzymes involved in plant growth. In medicinal applications, it may target specific molecular pathways involved in inflammation or cancer cell proliferation.
類似化合物との比較
2-(2-Phenoxyphenoxy)acetic acid can be compared with other phenoxy acids, such as:
2-Phenoxyacetic acid: Lacks the second phenoxy group, making it less complex and potentially less effective in certain applications.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with different substitution patterns on the phenoxy ring, leading to different biological activities.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.
The uniqueness of this compound lies in its dual phenoxy groups, which can provide enhanced interactions with biological targets or improved material properties in industrial applications.
特性
分子式 |
C14H12O4 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
2-(2-phenoxyphenoxy)acetic acid |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChIキー |
ORVFTYBFRFPVDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



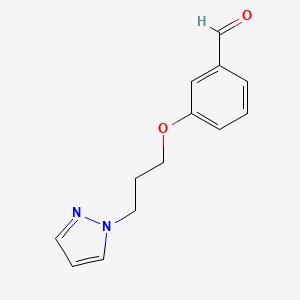


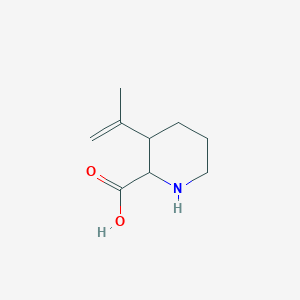
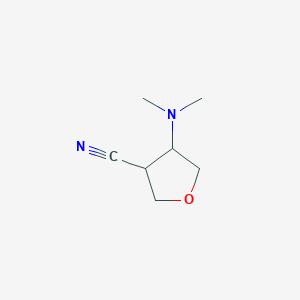

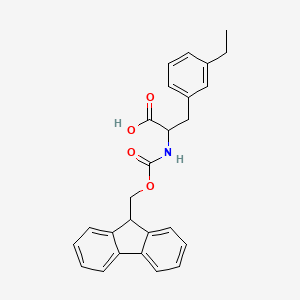
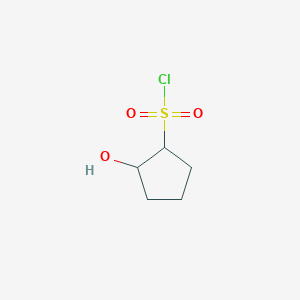
![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
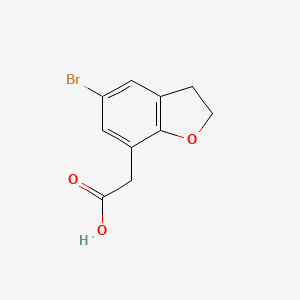

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
